2,3,5,6-Tetrafluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6-Tetrafluoro-N-methylaniline is an organic compound with the molecular formula C7H5F4N It is a derivative of aniline, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the amino group is substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-N-methylaniline can be achieved through several methods. One common approach involves the reaction of 2,3,5,6-tetrafluoronitrobenzene with methylamine under reducing conditions. The reaction typically proceeds as follows:
Nitration and Reduction: The starting material, 2,3,5,6-tetrafluoronitrobenzene, is first nitrated and then reduced to form the corresponding aniline derivative.
Methylation: The aniline derivative is then reacted with methylamine to introduce the methyl group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by methylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include nitric acid, reducing agents such as iron or tin, and methylamine.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrafluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
Scientific Research Applications
2,3,5,6-Tetrafluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrafluoro-N-methylaniline and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atoms on the benzene ring can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoroaniline: Similar structure but lacks the methyl group on the amino nitrogen.
2,3,5,6-Tetrafluoro-N-ethyl-aniline: Similar structure with an ethyl group instead of a methyl group.
2,3,5,6-Tetrafluoro-N-phenylaniline: Similar structure with a phenyl group instead of a methyl group.
Uniqueness
2,3,5,6-Tetrafluoro-N-methylaniline is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C7H5F4N |
---|---|
Molecular Weight |
179.11 g/mol |
IUPAC Name |
2,3,5,6-tetrafluoro-N-methylaniline |
InChI |
InChI=1S/C7H5F4N/c1-12-7-5(10)3(8)2-4(9)6(7)11/h2,12H,1H3 |
InChI Key |
SXGZCNWZRSZYMY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.